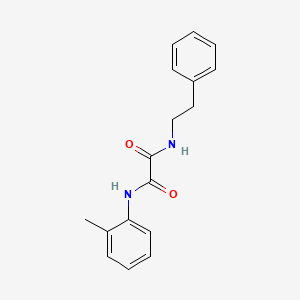![molecular formula C17H18N2O3S B5109343 N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that is involved in the regulation of methylation processes in cells. MTA has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In
Wirkmechanismus
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide exerts its effects by inhibiting the activity of SAH hydrolase, an enzyme that plays a crucial role in regulating methylation processes in cells. Methylation is a vital process involved in the regulation of gene expression, and aberrant methylation patterns have been implicated in various diseases, including cancer. By inhibiting SAH hydrolase, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide increases the levels of SAH, which in turn inhibits the activity of methyltransferases, enzymes that catalyze the transfer of methyl groups to DNA and other molecules.
Biochemical and Physiological Effects
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular disease and other inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of SAH hydrolase, making it a useful tool for studying methylation processes in cells. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has also been found to have low toxicity, making it a safe and effective tool for use in both in vitro and in vivo experiments. However, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has some limitations, including its relatively low solubility in water and its potential to form covalent adducts with proteins, which may affect its specificity and potency.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide. One area of interest is the development of N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide-based therapeutics for cancer and other diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide on methylation processes in cells. Finally, the development of new synthetic methods for N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide and its analogs may lead to the discovery of more potent and selective inhibitors of SAH hydrolase.
Synthesemethoden
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methylbenzenethiol. The resulting thioether is then reacted with 2-bromoethylamine hydrobromide to form the final product, N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been found to have potent antitumor activity, inhibiting the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular disease and other inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-5-7-14(8-6-13)12-23-10-9-18-17(20)15-3-2-4-16(11-15)19(21)22/h2-8,11H,9-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROFNUQUPQKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)



![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)
![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)
![ethyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5109358.png)
